5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The aryl groups attached to the triazole ring include a 2,4-dimethoxyphenyl (on the carboxamide nitrogen) and a 2,5-dimethylbenzyl group (on the triazole nitrogen). These substituents influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for biological activity.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(9-12)11-25-19(21)18(23-24-25)20(26)22-16-8-7-15(27-3)10-17(16)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJMIXLGIUWBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered interest due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H20N4O3
- Molecular Weight : 320.36 g/mol
- SMILES Notation : CC(C)C1=CC(=C(C=C1)OC)N=C(N)N2C(=O)N=C(N)N2C(=O)N
Triazole compounds typically exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in cancer cell proliferation and angiogenesis.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.
- Apoptosis Induction : Triazoles can trigger programmed cell death pathways in cancer cells.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.
- Cell Lines Tested : MDA-MB-231 (breast cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer).
- Efficacy : Preliminary studies suggest that the compound displays potent antiproliferative activity with IC50 values comparable to established chemotherapeutics like Cisplatin.
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar triazole derivatives have shown activity against a range of pathogens.
Antiangiogenic Activity
The ability of triazoles to inhibit angiogenesis is particularly noteworthy. By preventing the formation of new blood vessels, these compounds can effectively starve tumors of necessary nutrients.
Case Studies
A series of studies have been conducted to evaluate the biological activity of triazole derivatives:
- Study on Anticancer Activity : A study synthesized several triazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against tumor cells.
- Study on Antiangiogenesis : Another study focused on the antiangiogenic properties of triazole derivatives. The findings suggested that these compounds could inhibit endothelial cell migration and tube formation in vitro, indicating potential for therapeutic use in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole carboxamides, focusing on substituent effects, molecular properties, and biological activities.
Key Findings :
Substituent Effects on Activity: The fluorophenyl analog () exhibited potent activity against CNS cancer cells, highlighting the role of electronegative substituents in enhancing target binding.
Positional Isomerism :
- The 2,4- vs. 2,5-dimethoxyphenyl substitution alters hydrogen-bonding patterns. For example, the 2,4-dimethoxy configuration in the target compound may optimize interactions with hydrophobic pockets in enzymes or receptors .
Metabolic Stability :
- Chlorinated derivatives like CAI undergo rapid phase I metabolism (ester cleavage), producing inactive metabolites . In contrast, methyl or methoxy groups in the target compound may slow metabolism, extending half-life.
Structural Complexity :
- The oxazole-containing derivative () has a higher molecular weight (478.5 g/mol), which may limit blood-brain barrier penetration but could improve specificity for extracellular targets .
Unresolved Questions :
Q & A
Q. What are the optimal synthetic routes for 5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted aniline with isocyanides followed by cyclization using azide reagents (e.g., sodium azide). Evidence from analogous triazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) suggests refluxing in ethanol with glacial acetic acid as a catalyst improves yield . Key parameters to optimize include:
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Temperature : 80–100°C for cyclization.
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Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
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Characterization : Use NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm regioselectivity and purity .
- Data Table :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 4–8 hours | Longer durations reduce side products |
| Catalyst | Glacial acetic acid | Accelerates cyclization |
| Azide Source | Sodium azide | Ensures triazole ring formation |
Q. How can researchers validate the structural integrity of this compound, particularly the substitution pattern on the triazole ring?
- Methodological Answer : X-ray crystallography is the gold standard for resolving ambiguous regiochemistry. For rapid validation, 2D NMR techniques (e.g., HSQC, HMBC) can map coupling between the triazole protons (δ 7.5–8.5 ppm) and adjacent substituents (e.g., methoxy groups at δ 3.8–4.0 ppm) . Computational validation via density functional theory (DFT) can predict NMR shifts within ±0.3 ppm of experimental data .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). To address this:
Normalize Solvent Effects : Compare activity in DMSO vs. aqueous buffers to assess aggregation or solubility biases.
Dose-Response Repetition : Use at least three independent replicates with IC₅₀/EC₅₀ calculations to confirm potency trends.
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this triazole carboxamide?
- Methodological Answer : Focus on modifying substituents to enhance metabolic stability and bioavailability:
- 2,4-Dimethoxyphenyl Group : Replace with fluorinated aryl rings (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation .
- 2,5-Dimethylbenzyl Moiety : Introduce hydrophilic groups (e.g., hydroxyls) to improve aqueous solubility without compromising target binding .
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes upon substitution .
Q. What computational approaches are most effective for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer : Combine molecular dynamics (MD) simulations with proteomic profiling:
MD Simulations : Model interactions with putative targets (e.g., kinases) over 100-ns trajectories to identify stable binding conformations.
Thermodynamic Integration : Calculate binding free energy (ΔG) to prioritize high-affinity targets.
Phosphoproteomics : Use SILAC-based mass spectrometry to map downstream signaling perturbations .
Methodological Best Practices
Q. How should researchers approach scale-up synthesis while maintaining regiochemical purity?
- Answer : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency). For example, continuous-flow azide-alkyne cycloaddition (CuAAC) reduces side reactions compared to batch methods. Monitor purity via inline UV-Vis spectroscopy .
Q. What techniques are critical for analyzing metabolic stability in preclinical studies?
- Answer : Use hepatocyte microsomal assays (e.g., human liver microsomes) to measure intrinsic clearance (CLint). Pair with LC-MS/MS to identify major metabolites. Structural elucidation of metabolites via MS/MS fragmentation can guide SAR refinements .
Key Data Contradictions and Resolutions
Q. Conflicting reports on solubility: How to reconcile discrepancies between computational predictions and experimental measurements?
- Resolution : Computational logP values (e.g., XLogP3) often underestimate the impact of crystalline packing. Experimentally, use polarized light microscopy to detect polymorphic forms. Solubility can be improved via co-crystallization with cyclodextrins or salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
